N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide
Description
N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a methoxyphenyl group, and a cyclohexene moiety, making it a unique structure for studying diverse chemical reactions and biological activities.
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22-18(23)13-12-17(20(24)21-15-6-4-3-5-7-15)19(22)14-8-10-16(25-2)11-9-14/h3-4,8-11,15,17,19H,5-7,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUJKYMFVYGWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)NC2CCC=CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor such as 4-methoxybenzaldehyde, the piperidine ring can be constructed through a series of condensation and cyclization reactions.
Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles such as amines can facilitate substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the cyclohexene ring.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Phenyl Derivatives: Products of nucleophilic substitution on the methoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Medicine
In medicine, derivatives of this compound might be explored for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-cyclohex-3-en-1-yl-2-(4-hydroxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-cyclohex-3-en-1-yl-2-(4-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxamide: Contains a chlorine atom on the phenyl ring.
N-cyclohex-3-en-1-yl-2-(4-nitrophenyl)-1-methyl-6-oxopiperidine-3-carboxamide: Features a nitro group on the phenyl ring.
Uniqueness
The presence of the methoxy group in N-cyclohex-3-en-1-yl-2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide can influence its electronic properties and reactivity, making it distinct from its analogs. This uniqueness can affect its interaction with biological targets and its overall chemical behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
